1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile
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Overview
Description
1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile is a complex organic compound that features a thiophene ring, a morpholine ring, and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the morpholine ring, and the cyclopropane ring. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with sulfur dichloride, followed by cyclization.
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Common reagents include alkyl halides or sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues . The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Morpholine Derivatives: Compounds such as N-methylmorpholine and morpholine-4-carboxylic acid.
Cyclopropane Derivatives: Compounds such as cyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid.
Uniqueness
1-[(2-Thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile is unique due to its combination of three distinct ring systems, which provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
IUPAC Name |
1-[(2-thiophen-3-ylmorpholin-4-yl)sulfonylmethyl]cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c14-9-13(2-3-13)10-20(16,17)15-4-5-18-12(7-15)11-1-6-19-8-11/h1,6,8,12H,2-5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSUKIQALFCJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)N2CCOC(C2)C3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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